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Compound of Interest

Compound Name: PD 114595

Cat. No.: B1678588

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer agent PD 114595 (also known
as CI-958) and other related benzothiopyrano-indazoles. The information presented is based
on preclinical and clinical data to assist researchers and drug development professionals in

understanding the therapeutic potential and mechanism of action of this class of compounds.

Introduction to Benzothiopyrano-indazoles

Benzothiopyrano-indazoles are a novel class of synthetic anticancer agents. Structurally, they
are chromophore-modified analogs of anthracenediones, such as the clinically used drug
mitoxantrone. A key design feature of this class is the replacement of the quinone moiety, which
Is associated with the cardiotoxicity of anthracyclines, potentially offering a better safety profile.
[1] These compounds have demonstrated potent in vitro and in vivo antitumor activity against
various cancer models, including murine leukemias and melanomas.[1]

PD 114595 (CI-958): A Profile

PD 114595, also known as CI-958, is one of the most extensively studied compounds in the
benzothiopyrano-indazole series. Its chemical name is 5-[(2-aminomethyl)amino]-2-[2-
(diethylamino)ethyl]-2H-[l]benzothiopyrano[4,3,2-cd]-indazol-8-ol trihydrochloride. Due to its
significant preclinical activity, it has advanced into clinical trials.
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Mechanism of Action: DNA Intercalation and
Helicase Inhibition

The primary mechanism of action for PD 114595 and its analogs is the targeting of cellular
DNA. These compounds act as DNA intercalators, inserting themselves between the base pairs
of the DNA double helix. This interaction leads to a variety of downstream cellular
conseqguences that contribute to their anticancer effects.

Furthermore, PD 114595 has been identified as a potent inhibitor of human DNA helicases.[2]
Helicases are essential enzymes that unwind DNA, a critical process for DNA replication and
repair. By inhibiting helicase activity, these compounds can stall these vital cellular processes,
ultimately leading to cell death.
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Proposed mechanism of action for benzothiopyrano-indazoles.

Comparative In Vitro Activity
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The following table summarizes the available in vitro data for PD 114595 and related
benzothiopyrano-indazoles against murine leukemia cell lines.

L1210 Leukemia P388 Leukemia (in B-16 Melanoma (in
Compound ) .
IC50 (M) Vivo) vivo)
Potent (10-7-10—° M ) . . .
PD 114595 (CI-958) Curative Activity Curative Activity
range)
] Potent (10-7-10°M ) o ) o
Other Active Analogs Curative Activity Curative Activity

range)

Data sourced from preclinical studies.[1] "Other Active Analogs" refers to compounds within the
series that showed high potency, but for which specific public data is limited.

Structure-Activity Relationship (SAR)

Studies on a range of benzothiopyrano-indazole analogs have provided insights into their
structure-activity relationships. The antitumor activity is generally enhanced by:

o Side Chains: The presence of a basic side chain at the N-2 position and a dibasic side chain
at the C-5 position, particularly with primary or secondary distal amine groups.[1]

¢ A-Ring Hydroxylation: Specific patterns of hydroxylation on the A-ring, with hydroxyl groups
at the 8 and 9 positions being particularly favorable for activity.[1]

o Sulfide Oxidation State: The oxidation state of the sulfur atom at the S-6 position also
influences the compound's potency.[1]
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Structure-Activity Relationship
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Key structural features influencing anticancer activity.

Clinical Evaluation of PD 114595 (CI-958)

PD 114595 has undergone Phase | and Phase Il clinical trials, primarily in patients with

hormone-refractory prostate cancer.

Trial Phase Cancer Type Dosage Key Findings
Recommended Phase
Advanced Solid ] Il dose of 700 mg/m?
Phase | Dose-escalation o
Tumors for minimally
pretreated patients.
Hormone-Refractory 700 mg/mz2 |V every 3 Modest antitumor
Phase Il

Prostate Cancer weeks

activity observed.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.
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In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of benzothiopyrano-
indazoles on cancer cell lines.
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MTT Assay Workflow

1. Seed cancer cells in a 96-well plate

'

2. Add serial dilutions of test compound

'

G. Incubate for a defined period (e.g., 72 hoursD

G. Add MTT reagent to each WeD

5. Incubate to allow formazan formation

'

6. Add solubilizing agent (e.g., DMSO)

G. Read absorbance at ~570 nrD

Calculate IC50 Value
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A typical workflow for an MTT-based cytotoxicity assay.
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Materials:

e Cancer cell line (e.g., L1210 or P388 murine leukemia)

o Complete culture medium

o 96-well plates

» Benzothiopyrano-indazole compounds

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
e Solubilizing agent (e.g., DMSO or a solution of SDS in HCI)

e Microplate reader

Procedure:

o Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow
them to adhere overnight.

o Compound Treatment: Prepare serial dilutions of the benzothiopyrano-indazole compounds
in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plates for a period of 48-72 hours at 37°C in a humidified CO2
incubator.

o MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

¢ Solubilization: Add a solubilizing agent to each well to dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance of each well using a microplate reader
at a wavelength of approximately 570 nm.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value (the concentration of the compound that inhibits cell growth by
50%).
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DNA Intercalation Assay (Fluorescence Displacement)

This assay determines the ability of a compound to displace a fluorescent dye intercalated into
DNA.

Materials:

Calf thymus DNA (ctDNA)

Ethidium bromide (EtBr) or another fluorescent DNA intercalator

Tris-HCI buffer

Benzothiopyrano-indazole compounds

Fluorometer

Procedure:

o Prepare DNA-Dye Complex: Prepare a solution of ctDNA and ethidium bromide in Tris-HCI
buffer and allow it to equilibrate to form a stable fluorescent complex.

o Compound Titration: Titrate the DNA-dye complex with increasing concentrations of the
benzothiopyrano-indazole compound.

o Fluorescence Measurement: After each addition of the compound, measure the fluorescence
intensity of the solution. The displacement of the fluorescent dye by the test compound will
result in a decrease in fluorescence.

o Data Analysis: Plot the fluorescence intensity as a function of the compound concentration to
determine the binding affinity.

DNA Helicase Inhibition Assay

This assay measures the inhibition of DNA unwinding activity of a helicase enzyme.
Materials:

o Purified human DNA helicase
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Forked DNA substrate with a fluorescent label and a quencher on opposite strands

Assay buffer

e ATP

Benzothiopyrano-indazole compounds

Fluorescence plate reader
Procedure:

o Reaction Setup: In a microplate well, combine the assay buffer, the forked DNA substrate,
and the benzothiopyrano-indazole compound at various concentrations.

e Enzyme Addition: Add the purified human DNA helicase to initiate the reaction.
o ATP Addition: Start the unwinding reaction by adding ATP.

» Fluorescence Monitoring: Monitor the increase in fluorescence over time using a
fluorescence plate reader. As the helicase unwinds the DNA, the fluorophore and quencher
are separated, leading to an increase in fluorescence.

o Data Analysis: Calculate the rate of DNA unwinding for each compound concentration and
determine the IC50 value for helicase inhibition.

Conclusion

The benzothiopyrano-indazoles, and specifically PD 114595 (CI-958), represent a promising
class of anticancer agents with a distinct mechanism of action involving DNA intercalation and
helicase inhibition. Their design, which avoids the cardiotoxic quinone moiety of anthracyclines,
makes them an attractive area for further research and development. While PD 114595 has
shown modest activity in clinical trials for hormone-refractory prostate cancer, the broad
preclinical activity of this class suggests that other analogs or combination therapies may hold
significant therapeutic potential. Further structure-activity relationship studies and exploration of
their effects on specific signaling pathways will be crucial in optimizing the clinical utility of this
novel class of anticancer compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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